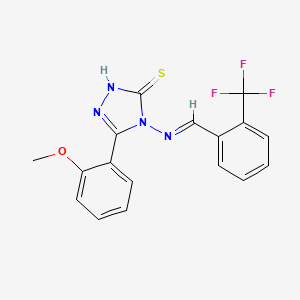
Ac-LEED-AFC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is utilized in various biochemical assays due to its ability to release a fluorescent signal upon cleavage by specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin involves the coupling of amino acid derivatives with 7-amido-4-trifluoromethylcoumarin. The process typically includes:
Protection of Amino Groups: Protecting groups are added to the amino acids to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-trifluoromethylcoumarin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and 7-amido-4-trifluoromethylcoumarin are synthesized.
Automated Coupling: Automated peptide synthesizers are used to couple the amino acids with the fluorogenic compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is cleaved by caspases, releasing the fluorescent 7-amido-4-trifluoromethylcoumarin moiety .
Common Reagents and Conditions
Reagents: Caspases (e.g., caspase-13)
Conditions: The enzymatic reactions are typically carried out in buffer solutions at physiological pH and temperature.
Major Products
The major product formed from the cleavage of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is the fluorescent 7-amido-4-trifluoromethylcoumarin, which can be detected using fluorometric assays .
Scientific Research Applications
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is widely used in scientific research for:
Biochemical Assays: Used as a substrate to measure caspase activity in apoptosis studies.
Drug Discovery: Employed in high-throughput screening assays to identify potential caspase inhibitors.
Cell Biology: Utilized in cell-based assays to study the mechanisms of cell death and survival.
Medical Research: Applied in research on diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Mechanism of Action
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin exerts its effects through the following mechanism:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Leu-Glu-His-Asp-7-amido-4-trifluoromethylcoumarin (Ac-LEHD-AFC): A similar fluorogenic substrate used for detecting caspase-9 activity.
Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethyl ketone: Another caspase substrate with a different fluorogenic moiety.
Uniqueness
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is unique due to its specificity for caspase-13 and its high sensitivity in fluorometric assays. Its ability to release a highly fluorescent moiety upon cleavage makes it a valuable tool in various biochemical and medical research applications .
Properties
Molecular Formula |
C32H38F3N5O13 |
|---|---|
Molecular Weight |
757.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
ZPNCQMJLTSFJQH-CMOCDZPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)
![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)



![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)


![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)
